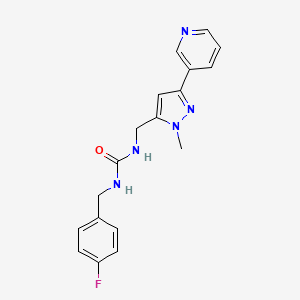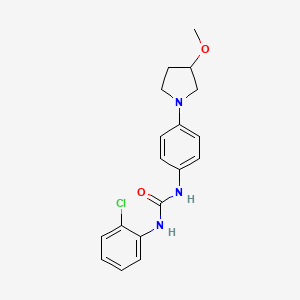![molecular formula C21H17BrN2 B2826190 2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole CAS No. 537701-49-8](/img/structure/B2826190.png)
2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazoles are a class of organic compounds that are heterocyclic with two nitrogen atoms in the ring. This structure is similar to that of indole. Benzimidazoles are often used in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Another method involves the cyclization of o-nitroanilines with a suitable acid .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, allowing for conjugation and resonance. This contributes to the stability of the molecule .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazoles are generally solid at room temperature and are relatively stable. They are weakly basic due to the presence of the nitrogen atoms in the ring .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the applications involves the use of benzimidazole derivatives as corrosion inhibitors for metals in acidic environments. For instance, a study by Onyeachu et al. (2020) examined the corrosion inhibition effect of a benzimidazole derivative on Cu-Ni alloys during acid cleaning of multistage flash desalination plants. The derivative demonstrated significant inhibition efficiency, attributed to the physical adsorption mechanism on the alloy surfaces, as confirmed by SEM and FTIR results (Onyeachu et al., 2020).
Catalysis
Benzimidazole compounds have also been highlighted in catalysis research. Huynh and Chew (2010) described the synthesis of a thiophene-functionalized benzimidazolium salt and its palladium(II) complex, which showed high activity in the Suzuki–Miyaura coupling of aryl bromides with phenylboronic acid. This represents an environmentally benign catalytic process, highlighting the compound's potential in organic synthesis and catalysis (Huynh & Chew, 2010).
Biomedical Applications
Benzimidazole derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. For example, Khalifa et al. (2018) synthesized benzimidazole-5-(aryldiazenyl)thiazole derivatives, demonstrating notable efficiency against bacterial strains and cancer cell lines, including HepG2 cells. The study showcases the potential of these compounds as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).
Furthermore, Luo et al. (2017) developed an oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes. This method emphasizes an environmentally friendly approach to synthesizing benzimidazole derivatives with potential biological activities (Luo et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2/c1-15-6-4-7-16(12-15)14-24-20-11-3-2-10-19(20)23-21(24)17-8-5-9-18(22)13-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPXONMRYXGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2826111.png)

![Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate](/img/structure/B2826113.png)


![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)

![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2826128.png)
![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)
